molecular formula C19H24N4O2 B2868830 N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034363-77-2

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide

カタログ番号: B2868830
CAS番号: 2034363-77-2
分子量: 340.427
InChIキー: SXXBOSFLCOMGEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is a common structural fragment in various pharmaceuticals . The compound also includes a pyrimidine ring, which is a basic structure in many biological compounds, and an ethoxy group, which is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylpiperidine and pyrimidine rings, as well as the ethoxy and carboxamide groups, would all contribute to the overall structure. Single-crystal X-ray diffraction is a common method used to determine the crystal structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine and pyrimidine rings might undergo substitution or addition reactions, while the ethoxy and carboxamide groups could be involved in condensation or hydrolysis reactions .

科学的研究の応用

PARP Inhibition for Cancer Therapy

One notable application of compounds structurally related to N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown excellent potency in enzyme and cellular assays. These inhibitors, including phenylpiperidine-substituted benzimidazole carboxamide derivatives, display significant oral bioavailability, ability to cross the blood-brain barrier, and effective distribution into tumor tissues. Their efficacy in vivo was demonstrated in cancer models, suggesting potential for cancer therapy (Penning et al., 2010).

HIV Integrase Inhibition

Another application area is the development of HIV integrase inhibitors. Studies on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of HIV-integrase-catalyzed strand transfer process, presenting a class of compounds with significant potential as antiviral agents. These compounds have shown favorable pharmacokinetic properties in preclinical species and highlight the potential for clinical use in the treatment of AIDS (Pace et al., 2007).

Alzheimer's Disease Therapy

Compounds derived from benzylpiperidin-pyrimidin-amines, including those related to the queried chemical structure, have been explored for their multifunctional potential in Alzheimer's disease (AD) treatment. These compounds have been screened for anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The efforts aim at identifying multifunctional agents capable of targeting multiple pathological routes in AD, indicating a promising approach for developing novel AD therapeutics (Mohamed et al., 2012).

Neuroleptic Activity

Additionally, the synthesis and evaluation of benzamides, specifically those similar to this compound, have demonstrated potential neuroleptic activity. Studies have shown that certain compounds exhibit potent inhibitory effects on stereotyped behavior in animal models, suggesting their utility as potent drugs for psychosis treatment with minimal side effects (Iwanami et al., 1981).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets .

特性

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-18-12-17(20-14-21-18)19(24)22-16-8-10-23(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXBOSFLCOMGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。